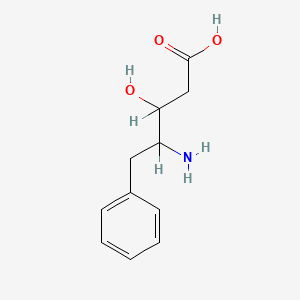

4-Amino-3-hydroxy-5-phenylpentanoic acid

Descripción

Historical Context of Research on 4-Amino-3-hydroxy-5-phenylpentanoic acid Analogs

Research into analogs of this compound is rooted in the study of "statine-like" amino acids. nih.gov This class of compounds is historically significant, with one of the earliest and most well-known examples being a residue in the classic protease inhibitor, pepstatin. nih.gov These γ-amino-β-hydroxy acids have long been a subject of interest because of their presence in a variety of natural products that exhibit a wide spectrum of biological activities. nih.govnih.gov The exploration of these analogs has been driven by the discovery that their unique structural motif is key to their function in inhibiting enzymes, particularly proteases. nih.gov This historical foundation has paved the way for the synthesis and investigation of compounds like this compound as researchers continue to explore the therapeutic potential of this structural class.

Significance of this compound as a Unique γ-Amino-β-hydroxy Acid Motif in Organic and Chemical Biology

The significance of this compound lies in its distinctive γ-amino-β-hydroxy acid motif. This structural arrangement is crucial because it acts as a peptide isostere, meaning it can mimic the transition state of a peptide bond during hydrolysis by enzymes like proteases. nih.gov This mimicry is a key principle in the design of enzyme inhibitors. By incorporating this motif, synthetic molecules can effectively block the active sites of enzymes, leading to potent and specific inhibition. nih.gov

The presence of this motif in various natural products has been linked to a range of biological activities, from anti-cancer properties to the inhibition of P-glycoprotein efflux pumps, which are involved in multidrug resistance. nih.govresearchgate.net In organic synthesis, the chiral centers and multiple functional groups of the γ-amino-β-hydroxy acid structure make it a valuable and challenging target, driving the development of new stereoselective synthetic methods. nih.gov Its incorporation into peptides can also significantly improve their pharmacokinetic properties and potency, making it a common design element in the development of novel therapeutics. nih.gov

Overview of Major Academic Research Directions for this compound

Current academic research on this compound is primarily focused on its application as a key building block in medicinal chemistry and drug discovery.

Key Research Areas:

Protease Inhibitors: A major research direction is the incorporation of this compound into inhibitors for various proteases. For example, it is a core component of stictamides, a class of natural compounds found to inhibit Matrix Metalloproteinase 12 (MMP12). nih.govnih.gov This inhibition has been shown to reduce cancer cell invasion in laboratory studies. nih.govacs.org

Pharmaceutical Development: The compound serves as a foundational element in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Research has indicated its potential in modulating neurotransmitter systems. chemimpex.com

Peptide Synthesis and Foldamer Design: As an unnatural amino acid, it is used in peptide synthesis to create novel peptides with enhanced stability and specific conformations. chemimpex.com Researchers are also exploring its use in the design of hybrid peptide foldamers—molecules that mimic the structure of natural peptides. nih.gov

Biochemical Research: In biochemistry, it is employed in studies related to enzyme catalysis and protein engineering. chemimpex.com Its stability and reactivity provide innovative avenues for synthesizing complex biomolecules. chemimpex.com

Physicochemical Properties of this compound

Summary of Major Research Directions

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-hydroxy-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQQUQHMLWDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Amino 3 Hydroxy 5 Phenylpentanoic Acid and Its Stereoisomers

Chiral Pool Approaches to Stereoselective Synthesis of 4-Amino-3-hydroxy-5-phenylpentanoic acid

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes naturally occurring, enantiomerically pure compounds as starting materials. nih.gov These readily available molecules, such as amino acids and carbohydrates, possess inherent stereocenters that can be used to direct the formation of new chiral centers in the target molecule. nih.govgoogle.com

Synthesis from D-Phenylalanine Derivatives

D-Phenylalanine, an uncommon enantiomer of a natural amino acid, serves as an excellent chiral precursor for the synthesis of complex molecules. Its phenyl group and stereocenter provide a foundational structure that can be chemically modified. A common strategy involves converting the amino acid into a derivative, such as a β-amino alcohol, which can then be transformed into a versatile chiral auxiliary like an oxazolidinone. youtube.com These auxiliaries are instrumental in controlling stereoselectivity in subsequent reactions. youtube.com

For the synthesis of this compound, a theoretical pathway starting from D-phenylalanine would involve the homologation of the carboxylic acid, for instance, via an Arndt-Eistert reaction to extend the carbon chain. Subsequent stereocontrolled introduction of the hydroxyl group at the C3 position would be necessary to achieve the final structure. While D-phenylalanine is a logical starting point due to its structural similarity to the target molecule, detailed multi-step syntheses that directly elaborate its carbon skeleton to form this compound are not widely documented, with asymmetric methods often being preferred.

Synthesis from D-Glucosamine as a Chiral Precursor

D-Glucosamine is a widely available amino sugar and a valuable component of the chiral pool, often used in the synthesis of glycoconjugates and complex heterocyclic systems. nih.govresearchgate.net Its multiple stereocenters and functional groups make it an attractive starting material for creating novel sugar amino acid derivatives. nih.gov Synthetic routes starting from D-glucosamine typically involve modifications such as the selective protection of hydroxyl groups, functionalization at the anomeric carbon, and transformation of the existing carbon backbone. researchgate.net

However, the use of D-glucosamine as a precursor for the specific synthesis of this compound is not a commonly reported strategy in the scientific literature. The significant structural transformations required to convert the pyranose ring of glucosamine (B1671600) into the linear, phenyl-substituted backbone of the target compound make this pathway less direct compared to other synthetic approaches.

Asymmetric Synthesis Methodologies for this compound Diastereomers and Enantiomers

Asymmetric synthesis provides powerful tools for the selective creation of stereoisomers without relying on the resolution of racemic mixtures. These methods employ chiral catalysts or auxiliaries to control the formation of new stereogenic centers with high fidelity.

Organocatalytic and Asymmetric Catalysis Routes

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a key strategy in asymmetric synthesis. For precursors to this compound, one notable route involves the organocatalytic epoxidation of (E)-5-phenyl-2-pentenal. This is followed by a sequential ring-opening and acyl substitution catalyzed by an N-heterocyclic carbene (NHC). nih.gov NHCs are effective catalysts for a variety of transformations, including ring expansions and acylations. nih.govnih.gov This approach can produce the desired β-hydroxy acid precursor with high enantioselectivity (94% ee). nih.gov

Other asymmetric catalysis methods have also been explored for related structures, including: nih.gov

Transition metal-catalyzed aldol (B89426) additions: Using a chiral ligand-metal complex to control the stereochemical outcome of the aldol reaction between an enolate and an aldehyde.

Oxycarbonylation of terminal alkenes: Incorporating both a hydroxyl and a carbonyl group across a double bond in a stereocontrolled manner.

Asymmetric hydroboration of β,γ-unsaturated amides: A method to install a hydroxyl group with specific stereochemistry.

These catalytic methods offer efficient and atom-economical pathways to enantiomerically enriched building blocks for the synthesis of the target compound.

Strategies Involving Chiral Auxiliaries and Reagents

A cornerstone of modern asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. nih.gov

Evans Oxazolidinone Auxiliaries

Among the most powerful and widely used are the Evans oxazolidinone auxiliaries, which are frequently derived from readily available amino acids like phenylalanine or valine. youtube.comnih.gov A well-established method for preparing a key precursor, (3S)-hydroxy-5-phenylpentanoic acid, utilizes an Evans-type aldol reaction. nih.gov In this strategy, an N-acetyl oxazolidinone, attached to a chiral auxiliary, serves as the enolate precursor. nih.gov

The reaction involves several key steps:

Acylation: The chiral oxazolidinone, such as (R)-4-isopropyl-2-oxazolidinone, is acylated to form the corresponding N-acetyl imide. nih.gov

Aldol Addition: This imide is then reacted with 3-phenylpropanal (B7769412) in a Lewis acid-promoted (e.g., TiCl₄) aldol addition. This reaction creates two new stereocenters. nih.gov

Diastereoselective Control: The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thereby controlling the absolute stereochemistry of the newly formed hydroxyl and methyl groups. nih.govchemimpex.com

Cleavage: The chiral auxiliary is subsequently removed, typically under mild hydrolytic conditions (e.g., LiOH/H₂O₂), to yield the desired optically pure β-hydroxy acid. nih.gov

This approach is highly effective because even if the aldol reaction produces a mixture of diastereomers, they can often be easily separated by standard chromatography before the auxiliary is removed. nih.gov

| Step | Reactants | Key Reagents | Product | Key Outcome |

|---|---|---|---|---|

| 1 | (R)-4-isopropyl-2-oxazolidinone, Acetyl chloride | Sodium hydride | (R)-acetyloxazolidinone | Preparation of chiral imide |

| 2 | (R)-acetyloxazolidinone, 3-phenylpropanal | TiCl₄, i-Pr₂NEt | Diastereomeric aldol adducts | Formation of two new stereocenters |

| 3 | Diastereomeric adducts | Silica gel chromatography | Separated diastereomers | Isolation of desired stereoisomer |

| 4 | Isolated (3'R,4S)-imide | LiOH, H₂O₂ | (3S)-hydroxy-5-phenylpentanoic acid | Cleavage of auxiliary to yield final precursor |

Diastereoselective and Enantioselective Approaches for Control of Chiral Centers

The synthesis of this compound, which contains two adjacent stereocenters (at C3 and C4), requires precise control over diastereoselectivity. The relative orientation of the amino and hydroxyl groups (syn or anti) defines the diastereomer.

The Evans aldol reaction described previously is a prime example of a diastereoselective approach. nih.gov The geometry of the titanium-chelated Z-enolate, forced into a chair-like transition state, dictates a specific spatial arrangement. The steric bulk of the auxiliary's substituent (e.g., isopropyl or benzyl (B1604629) group) forces the aldehyde's substituent (the phenylpropyl group) to adopt an equatorial position to minimize steric clash, leading predictably to the syn aldol adduct. chemimpex.com By choosing the enantiomer of the chiral auxiliary (e.g., derived from L-phenylalanine vs. D-phenylalanine), one can selectively generate the desired enantiomer of the product. youtube.com

| Chiral Auxiliary | Reactants | Diastereomeric Ratio ((3′R,4S) : (3′S,4S)) | Major Product |

|---|---|---|---|

| (S)-3-acetyl-4-isopropyl-2-oxazolidinone | 3-phenylpropanal | 5.6 : 1 | (3′R,4S)-imide |

Once the β-hydroxy acid is obtained, the final step is the stereospecific introduction of the amino group at the C4 position. This can be achieved through various methods, such as a Mitsunobu reaction on a protected derivative to invert the stereochemistry at a specific center, or through reactions involving azides followed by reduction. researchgate.net These subsequent transformations must also be highly stereocontrolled to preserve the integrity of the chiral centers established in the aldol reaction. The synthesis of a derivative, (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid, showcases such multi-step transformations including azide (B81097) introduction and subsequent reductions to establish the final stereochemistry. researchgate.net

Total Synthesis of this compound and its Protected Forms

The total synthesis of this compound (Ahppa) and its protected derivatives is a challenging task due to the presence of multiple stereocenters. The specific stereochemistry of the molecule is critical for its biological activity. chemimpex.com Natural products containing this unit often show a wide range of biological activities, from anticancer to enzyme inhibition. nih.gov The synthesis of these complex molecules requires precise control over stereochemistry.

The construction of the carbon skeleton and the introduction of the amino and hydroxyl functionalities with the correct stereochemistry can be achieved through either linear or convergent synthetic routes.

In the synthesis of Ahppa and its incorporation into larger molecules like peptides, the protection of the reactive amino group is essential to prevent unwanted side reactions. biosynth.com The two most commonly used amino-protecting groups in modern peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. biosynth.comub.edu

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to basic and nucleophilic conditions but is readily removed by treatment with strong acids, such as trifluoroacetic acid (TFA). ub.edu

Below is a table summarizing the properties and conditions for these two essential protecting groups.

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Introduction Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Fmoc-chloride (Fmoc-Cl), Fmoc-succinimide (Fmoc-OSu) |

| Cleavage Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Mild base (e.g., 20% Piperidine in DMF) |

| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acids and catalytic hydrogenation. |

| Compatibility | Used in the Boc/Bn strategy where side-chain groups are benzyl-based and removed by strong acid (HF). ub.edu | Used in the Fmoc/tBu strategy, which is considered truly orthogonal as the groups are removed by different mechanisms (base vs. acid). biosynth.com |

Emerging Synthetic Techniques and Sustainable Chemistry Principles in this compound Production

Recent advances in chemical synthesis are focused on improving efficiency, safety, and sustainability. These principles are highly relevant to the production of complex pharmaceutical ingredients like Ahppa.

Green chemistry aims to reduce the environmental impact of chemical processes. For a multi-step synthesis like that of Ahppa, key green principles include the use of catalytic reagents over stoichiometric ones, minimizing the use of protecting groups, and choosing less hazardous solvents. While specific green syntheses of Ahppa are not widely published, several emerging techniques could be applied. For example, high-pressure (barochemistry) synthesis can accelerate reactions and influence stereoselectivity, potentially reducing reaction times and energy consumption. rsc.org The use of enzymatic or chemo-enzymatic methods could also offer a greener route to establishing the chiral centers of Ahppa with high selectivity, often in aqueous media under mild conditions, thus avoiding harsh reagents and solvents.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the manufacture of active pharmaceutical ingredients (APIs). mdpi.comscilit.com This technology is becoming a powerful tool in the pharmaceutical industry for improving safety, efficiency, and scalability. d-nb.infonih.gov

The synthesis of Ahppa involves several steps that could be translated into a continuous flow process. Key benefits would include:

Enhanced Safety: Many reactions, such as hydrogenations or those using highly reactive organometallic reagents, can be performed more safely in flow reactors, which handle only small volumes of material at any given time. d-nb.info

Precise Process Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, fewer byproducts, and improved stereoselectivity. mdpi.com

Scalability: Scaling up a process in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, avoiding the challenges often associated with scaling up batch reactors. nih.gov

While a fully continuous synthesis of this compound has not been reported, the successful application of flow chemistry to the synthesis of other complex APIs, including those involving chiral centers and multi-step sequences, demonstrates its significant potential for the future production of Ahppa and its derivatives. scilit.comd-nb.info

Derivatization and Structure Activity Relationship Sar Studies of 4 Amino 3 Hydroxy 5 Phenylpentanoic Acid Analogs

Chemical Modification at Key Functional Groups of 4-Amino-3-hydroxy-5-phenylpentanoic acid

The primary functional groups of this compound—the amino group, the carboxylic acid, and the hydroxyl group—serve as key handles for chemical derivatization to modulate the compound's biological activity, pharmacokinetic properties, and target specificity.

Amino Group Derivatizations (e.g., Amides, Ureas, N-Alkylation)

Modifications of the amino group of this compound have been explored to enhance its therapeutic potential. These derivatizations, including the formation of amides and ureas, as well as N-alkylation, play a crucial role in influencing the compound's interaction with biological targets.

Amide derivatives are commonly synthesized through the coupling of the amino group with various carboxylic acids. This modification is fundamental in the context of peptide synthesis, where the amino group of this compound forms a peptide bond. The nature of the acyl group introduced can significantly impact the biological activity.

Urea (B33335) derivatives, formed by reacting the amino group with isocyanates, introduce a hydrogen-bond donor and acceptor moiety that can establish critical interactions within a biological target's binding site. The urea functional group is a well-known pharmacophore in medicinal chemistry, often contributing to enhanced binding affinity and improved pharmacokinetic profiles. mdpi.com

N-alkylation of the amino group, such as the synthesis of (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid, represents another strategy to fine-tune the molecule's properties. researchgate.net N-methylation can increase a compound's lipophilicity, potentially improving its membrane permeability and metabolic stability.

Table 1: Examples of Amino Group Derivatizations of this compound

| Derivative Type | Modification | Example Compound | Synthetic Method |

| Amide | Acylation | N-Acyl-4-amino-3-hydroxy-5-phenylpentanoic acid | Amide coupling reaction |

| Urea | Reaction with isocyanate | N-Aryl/alkyl-N'-(1-(carboxymethyl)-2-hydroxy-3-phenylpropyl)urea | Reaction with corresponding isocyanate |

| N-Alkylation | Methylation | (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid | Reductive amination or direct alkylation |

Carboxylic Acid Esterification and Amidation

The carboxylic acid moiety of this compound is another key site for chemical modification, primarily through esterification and amidation. These modifications can influence the compound's solubility, bioavailability, and prodrug potential.

Esterification of the carboxylic acid to form methyl, ethyl, or other esters can mask the polar carboxyl group, thereby increasing the lipophilicity of the molecule. This is a common strategy to enhance cell permeability. Once inside the cell, these esters can be hydrolyzed by esterases to release the active carboxylic acid.

Amidation of the carboxylic acid with various amines leads to the formation of carboxamides. This modification can introduce additional points of interaction with biological targets and can also improve the metabolic stability of the compound compared to the corresponding carboxylic acid.

Hydroxyl Group Modifications (e.g., Ether, Ester Formation, Oxidation)

The hydroxyl group at the 3-position is a critical determinant of the biological activity of this compound and its analogs. Its ability to act as a hydrogen bond donor and acceptor is often crucial for binding to target enzymes.

Modification of the hydroxyl group through the formation of ethers or esters can modulate the compound's hydrogen-bonding capacity and lipophilicity. For instance, acetylation to form an ester can serve as a prodrug strategy, with the ester being cleaved in vivo to regenerate the active hydroxyl group.

The stereochemistry of the hydroxyl group is also of paramount importance. Studies on related statine-containing inhibitors have shown that the (3S)-hydroxyl group is essential for potent renin inhibition. nih.gov The oxidation of the hydroxyl group to a ketone represents a more drastic modification that significantly alters the geometry and electronic properties of this position, which can lead to a loss or change in biological activity.

Alterations to the Phenyl Moiety and Pentanoic Acid Backbone of this compound

Beyond the functional groups, modifications to the core structure, including the phenyl ring and the pentanoic acid backbone, have been investigated to explore new chemical space and improve biological activity.

Substituted Aryl Derivatives

The phenyl group of this compound provides a scaffold for introducing various substituents to probe for additional interactions with the target protein. The electronic and steric properties of these substituents can significantly influence the binding affinity.

For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic nature of the aryl moiety and its interaction with the target. Furthermore, the position of the substituent on the phenyl ring is critical, as it dictates the orientation of the functional group within the binding pocket.

Chain Homologation and Analog Design

Alterations to the pentanoic acid backbone, such as chain homologation or the introduction of conformational constraints, can lead to analogs with improved potency and selectivity. Increasing or decreasing the length of the carbon chain can optimize the positioning of the key functional groups within the active site of a target enzyme.

The design of analogs often involves maintaining the key pharmacophoric elements—the amino, hydroxyl, and carboxyl groups—while modifying the carbon skeleton to achieve a more favorable conformation for binding.

In the context of renin inhibitors, peptides containing this compound (AHPPA) were found to be several-fold less potent than those containing the related compound statine (B554654). nih.gov This difference in potency was attributed to a steric clash between the phenyl ring of AHPPA and the S1 subsite of the enzyme, suggesting that modifications to the phenylpentanoic acid backbone are critical for optimizing inhibitory activity. nih.gov

Design and Synthesis of this compound-Containing Peptidomimetics and Pseudo-peptides

The design of peptidomimetics and pseudo-peptides incorporating this compound (AHPPA) is a key strategy in medicinal chemistry to develop compounds with improved pharmacological properties. Peptidomimetics are molecules that mimic the structure and function of peptides but have modified, non-peptidic structures, leading to enhanced stability against enzymatic degradation and better bioavailability. upc.edu Pseudo-peptides, a subset of peptidomimetics, involve modifications to the peptide backbone, such as the inclusion of non-proteinogenic amino acids like AHPPA.

The incorporation of AHPPA, a statine-type amino acid, is a common design element in protease inhibitors, as it can act as a transition-state mimic of peptide bond hydrolysis. nih.gov The design of these molecules often involves replacing a dipeptide unit within a biologically active peptide sequence with the AHPPA scaffold. This strategy aims to retain the crucial interactions with the target receptor or enzyme while introducing conformational constraints and improved metabolic stability. upc.edu

A notable example is in the design of renin inhibitors. A series of substrate analogue inhibitory peptides were synthesized where the P1-P1' cleavage site was replaced by statine and its congeners, including (3S,4S)-AHPPA. nih.gov The design process involved systematic modifications at various positions of the peptide sequence to optimize potency. Researchers found that the inhibitory effect of the AHPPA-containing peptides was dependent on the amino acid sequence of the C-terminal segment. nih.gov For instance, when the C-terminal segment was less favorable (e.g., -Ile-Phe-NH2), the inclusion of AHPPA led to a significant retention of potency. nih.gov

The synthesis of these complex molecules can be challenging. It often involves a combination of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). researchgate.net For example, the synthesis of nocardiotide A derivatives, which are cyclic peptides, has been achieved using such hybrid strategies. researchgate.net The synthesis of AHPPA-containing natural products, like the stictamides, has also been a subject of study. These compounds, isolated from lichen, feature the AHPPA residue and have been investigated for their biological activity, such as the inhibition of matrix metalloproteinase 12 (MMP12). nih.gov The synthesis of derivatives of these natural products is crucial for confirming their structure and for conducting further structure-activity relationship studies. nih.gov

Table 1: Examples of AHPPA-Containing Peptidomimetics and their Design Context

| Compound/Series | Target/Application | Design Strategy |

|---|---|---|

| Renin Inhibitory Peptides | Renin Inhibition | Replacement of P1-P1' scissile bond with (3S,4S)-AHPPA as a transition-state analog. nih.gov |

| Stictamides A-C | MMP12 Inhibition | Natural products containing an AHPPA residue. nih.gov |

Stereochemical Influence on Analog Activity and Design

The stereochemistry of the this compound residue is a critical determinant of the biological activity of its containing analogs. AHPPA has two chiral centers at the C3 (hydroxyl group) and C4 (amino group) positions, giving rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The specific spatial arrangement of the hydroxyl and amino groups significantly influences how the molecule fits into the active site of a target enzyme or receptor.

In the context of renin inhibitors, the (3S,4S) stereoisomer of AHPPA was found to be a key component for potent inhibition. nih.gov This specific configuration mimics the tetrahedral transition state of peptide bond hydrolysis by the aspartic protease. The design of peptidomimetics often involves the synthesis of conformationally constrained analogs to mimic the bound conformation of a peptide ligand. upc.edu The defined stereochemistry of AHPPA helps to rigidify the local structure of the peptide chain, which can lead to improved binding affinity by reducing the entropic penalty upon binding. upc.edu

The importance of stereochemistry is further highlighted by the challenges encountered during the chemical analysis and synthesis of AHPPA-containing compounds. For instance, during the structural elucidation of stictamides, extensive epimerization of the AHPPA residue was observed after acid hydrolysis. nih.gov This epimerization complicates the determination of the native configuration of the amino acid within the natural product. Advanced analytical techniques, such as comparison with an NMR database for statine-type compounds, were required to deduce the correct stereochemistry of the AHPPA unit. nih.gov

The synthesis of specific stereoisomers of AHPPA derivatives is a key focus in the development of active analogs. For example, a specific stereoisomer, (3S,4R)-4-(Fmoc-amino)-3-hydroxy-5-phenylpentanoic acid, is commercially available as a building block for peptide synthesis, indicating the demand for stereochemically pure starting materials. chemicalbook.com The ability to selectively synthesize each stereoisomer allows for a systematic investigation of the structure-activity relationships and the identification of the optimal stereochemical configuration for a given biological target.

Table 2: Stereoisomers of this compound and their Significance

| Stereoisomer | Significance/Context | Reference |

|---|---|---|

| (3S,4S)-AHPPA | Active isomer in renin inhibitors; mimics the transition state of peptide hydrolysis. | nih.gov |

| (3S,4R)-AHPPA | Commercially available as a synthetic building block (Fmoc protected). | chemicalbook.com |

Computational and Theoretical Studies of 4 Amino 3 Hydroxy 5 Phenylpentanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to understand the three-dimensional structure and dynamic behavior of 4-Amino-3-hydroxy-5-phenylpentanoic acid. These methods are fundamental for predicting its preferred shapes and flexibility, which are critical determinants of its biological function.

The flexibility of the AHPPA scaffold is investigated using molecular dynamics (MD) simulations. These simulations require accurate force field parameters to describe the molecule's potential energy surface. Repositories like Ligandbook provide validated parameters for stereoisomers such as (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, compatible with common force fields like OPLS-AA, CHARMM, and AMBER. ligandbook.org Such simulations allow researchers to observe the molecule's conformational changes over time in a simulated physiological environment.

Prior to more complex simulations like molecular docking, simpler force fields are often used for initial geometry optimization. nih.gov Methods utilizing MM2 and AM1 force fields, for example, are employed to find low-energy conformations of AHPPA-containing ligands, providing a structurally sound basis for studying their interactions with proteins. nih.gov

This compound possesses two chiral centers at the C3 and C4 positions, giving rise to multiple stereoisomers. chemimpex.com The presence of 'n' chiral centers in a molecule can result in up to 2n stereoisomers. libretexts.orgtru.ca For AHPPA, with its two chiral centers, a total of four stereoisomers are possible: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These consist of two pairs of enantiomers (non-superimposable mirror images), while the relationship between any non-mirror-image stereoisomers is diastereomeric. libretexts.orgmasterorganicchemistry.com

The specific spatial arrangement, or conformation, of each stereoisomer is critical for its biological activity. The (3S,4S) configuration, for instance, is a key building block in the synthesis of various pharmaceuticals. chemimpex.comchemimpex.com The stereoselective synthesis of specific isomers, such as (S,S)-AHPPA, underscores the importance of chirality in the design of enzyme inhibitors. lookchem.com The distinct three-dimensional structure of each isomer dictates how it fits into the active site of a target protein, influencing the efficacy and specificity of drug candidates. chemimpex.com

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations provide deep insights into the electronic properties of this compound, which govern its reactivity and interaction capabilities. While specific quantum studies on AHPPA are not extensively detailed in the provided context, the methodologies are well-established for similar amino acid structures.

These calculations, often employing Density Functional Theory (DFT), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, these methods are used to generate Molecular Electrostatic Potential (MEP) maps. shd-pub.org.rs An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential) that can act as hydrogen bond acceptors and electron-poor regions (electropositive potential) that can act as hydrogen bond donors. shd-pub.org.rs This information is crucial for understanding noncovalent interactions, which are central to how AHPPA binds to biological targets. Such calculations can be performed in a vacuum or with the inclusion of solvent effects to more accurately represent physiological conditions. nih.gov

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as an AHPPA-containing molecule, and its protein target. These simulations are foundational in drug discovery, helping to rationalize biological activity and guide the development of more potent inhibitors.

Molecular docking has been successfully applied to understand how natural products containing the AHPPA residue inhibit proteases. In a study involving stictamide A, a compound containing an AHPPA subunit, docking simulations were used to investigate its binding to Matrix Metalloproteinase 12 (MMP12). nih.govnih.gov

The docking process involves preparing the protein structure, often by removing water molecules and adding polar hydrogens, and using software like AutoDockTools. nih.gov The results for stictamide A predicted a binding mode that does not rely on the typical interaction with the catalytic zinc ion in the MMP12 active site. nih.govnih.gov Instead, the AHPPA-containing ligand was shown to occupy a deep, hydrophobic S1' pocket. This pocket represents a binding hotspot, with key interactions identified between the ligand and specific amino acid residues, including Phe237, Phe248, and Val235, which likely stabilize the complex. nih.gov

Table 1: Predicted Interacting Residues in MMP12 for an AHPPA-containing Ligand

| Protein Target | Interacting Amino Acid Residues | Binding Pocket |

|---|

Data sourced from a docking study of stictamide A with MMP12. nih.gov

Following the initial prediction of a binding pose by molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the protein-ligand complex over time. By applying a suitable force field, these simulations can track the movements of the ligand and protein atoms, providing insights into the durability of the predicted interactions. ligandbook.org

For a complex like stictamide A with MMP12, an MD simulation would verify whether the key hydrogen bonds and hydrophobic interactions identified in the docking study are maintained. The stability of the complex is evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. A stable complex would exhibit minimal fluctuations, confirming that the AHPPA-containing inhibitor can maintain its favorable binding conformation within the active site.

In Silico Design and Virtual Screening of this compound Scaffolds

The scaffold of this compound, a γ-amino acid, has been identified in various natural products and synthetic compounds exhibiting significant biological activities, including cytotoxic and enzyme inhibitory properties. frontiersin.orgacs.org Its structural features make it an attractive starting point for computational drug design and discovery efforts. In silico techniques, such as virtual screening and pharmacophore modeling, are pivotal in exploring the chemical space around this scaffold to identify novel and potent therapeutic agents. These computational approaches allow for the rapid assessment of large compound libraries, prioritizing molecules with a higher probability of interacting with a specific biological target. nih.govmdpi.com

One of the key targets for scaffolds related to γ-amino acids is the GABAB receptor (GABAB-R), a class C G-protein coupled receptor (GPCR) involved in numerous neurological and psychiatric disorders. nih.govnih.gov The development of selective ligands for this receptor is a significant area of research, where computational methods play a crucial role in identifying new chemical entities that can modulate its activity. nih.govmdpi.com Virtual screening campaigns, combining both ligand-based and structure-based methods, have been successfully employed to discover new compounds that target the orthosteric binding site of the GABAB receptor. nih.gov

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful ligand-based drug design technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query to screen databases for novel compounds that match these features. For scaffolds like this compound, which are analogs of the endogenous neurotransmitter γ-aminobutyric acid (GABA), pharmacophore models can be developed based on the known structure-activity relationships of existing GABAB receptor ligands. nih.govnih.gov

A typical pharmacophore for a GABAB receptor agonist would include key features such as a hydrogen bond donor (e.g., the amino group), a hydrogen bond acceptor (e.g., the carboxylic acid), and hydrophobic features. The specific spatial arrangement and distances between these features are critical for receptor binding and activation.

Table 1: Key Pharmacophoric Features for GABA Receptor Ligand Design

| Feature | Chemical Group Example | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | Primary Amine (-NH2) | Interaction with negatively charged residues in the binding pocket. |

| Hydrogen Bond Acceptor | Carboxylic Acid (-COOH) | Interaction with positively charged or polar residues. |

| Hydrophobic Group | Phenyl Ring | Van der Waals interactions with nonpolar residues. |

By generating pharmacophore models, researchers can virtually screen large databases of compounds to identify those that possess the necessary chemical features in the correct 3D orientation to interact with the target receptor. lu.se This approach has been successfully used to identify novel ligands for various receptors, including different subtypes of the GABA receptor. nih.gov

De Novo Drug Design Principles (Research Tool Focus)

De novo drug design is a computational methodology that aims to construct novel molecules with desired pharmacological properties from scratch, often within the constraints of a receptor's binding site. This approach is particularly useful when there is a lack of diverse known ligands or when seeking to explore novel chemical space. The principles of de novo design involve fragment-based and atom-based approaches.

Fragment-Based De Novo Design: This technique involves assembling novel molecules by connecting small molecular fragments within the active site of the target protein. For a target like the GABAB receptor, a library of fragments could be computationally "placed" into the binding pocket, and algorithms would then identify optimal ways to link these fragments to create a coherent molecule that fits well within the site. The this compound structure itself can be considered a key fragment or scaffold upon which to build.

Atom-Based De Novo Design: Here, molecules are built atom-by-atom, gradually "growing" a ligand within the binding site. The process is guided by scoring functions that evaluate the goodness of fit and the potential binding energy at each step. This allows for a more fine-grained exploration of the chemical possibilities within the binding pocket.

Table 2: Computational Tools and Algorithms in De Novo Design

| Tool/Algorithm Type | Principle | Application Focus |

|---|---|---|

| LUDI | Places molecular fragments into favorable positions within the binding site and links them. | Fragment-based design, scaffold hopping. |

| SPROUT | Identifies potential ligand binding sites and generates structures that complement the site's geometry and chemistry. | Structure-based design, lead generation. |

| Genetic Algorithms | Uses principles of evolution to "evolve" a population of molecules towards better binding affinity. | Optimization of ligand structure. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Virtual screening, binding mode prediction. nih.gov |

These computational tools are instrumental in modern drug discovery. frontiersin.org For a scaffold like this compound, de novo design could be employed to generate novel derivatives with improved potency, selectivity, or pharmacokinetic properties for targets such as the GABAB receptor. The process would typically start with the known three-dimensional structure of the receptor's binding site, into which the initial scaffold is placed. The software would then explore modifications and additions to this scaffold to optimize its interactions with the surrounding amino acid residues, leading to the design of potentially more effective therapeutic agents. nih.govnih.gov

Analytical Methodologies and Spectroscopic Characterization of 4 Amino 3 Hydroxy 5 Phenylpentanoic Acid in Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the isolation of 4-Amino-3-hydroxy-5-phenylpentanoic acid from complex mixtures and for the assessment of its purity, particularly its enantiomeric and diastereomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these enantiomers and diastereomers. The choice of chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition abilities. rsc.org For underivatized amino acids like Ahppa, which are zwitterionic and may have poor solubility in non-polar solvents, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective as they are compatible with both organic and aqueous mobile phases. sigmaaldrich.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. chromatographyonline.com The efficiency of separation is influenced by several factors including the mobile phase composition (e.g., the type and concentration of organic modifier and any additives like trifluoroacetic acid), temperature, and flow rate. rsc.orgsigmaaldrich.com In some cases, derivatization of the amino acid with a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral HPLC column. sigmaaldrich.com However, direct analysis on a chiral column is often preferred to avoid additional reaction steps. sigmaaldrich.com

Table 1: General Parameters for Chiral HPLC Method Development

| Parameter | Considerations | Typical Conditions |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (cellulose, amylose), Macrocyclic glycopeptide (teicoplanin) | Lux Cellulose, Chiralpak, Astec CHIROBIOTIC T |

| Mobile Phase | Normal phase (Hexane/Alcohol), Reversed-phase (Water/Acetonitrile/Methanol with acid) | Isocratic or gradient elution with varying solvent ratios |

| Detector | UV, Mass Spectrometer (MS) | 210-280 nm |

| Temperature | Can influence selectivity and resolution | 5-50 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex biological matrices and for the identification of its metabolites. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

For quantitative analysis, a multiple reaction monitoring (MRM) method is typically developed. sigmaaldrich.com This involves selecting a specific precursor ion (the molecular ion of Ahppa) and one or more product ions that are generated through collision-induced dissociation. This high specificity allows for accurate quantification even in the presence of co-eluting compounds. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision.

Method development for LC-MS/MS involves the optimization of several parameters, including the chromatographic conditions (column type, mobile phase, gradient) to achieve good peak shape and retention, and the mass spectrometer settings (ionization mode, spray voltage, collision energy). sigmaaldrich.comCurrent time information in San Rafael, CR. Hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography for the retention of polar compounds like amino acids. Current time information in San Rafael, CR.

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental for the definitive structural confirmation of this compound, including the assignment of its constitution and relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.

Table 2: General Expected ¹H and ¹³C NMR Resonances for a this compound Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H2 | ~2.5 | ~40 | C1, C3, C4 |

| H3 | ~4.0 | ~70 | C1, C2, C4, C5 |

| H4 | ~3.5 | ~55 | C2, C3, C5, C6 |

| H5 | ~2.8, ~3.0 | ~40 | C3, C4, C6, C7 |

| H7-H11 | ~7.2-7.4 | ~126-138 | C5, C6 |

| C1 (COOH) | - | ~175 | - |

| C6 (ipso-Ph) | - | ~138 | - |

(Note: These are approximate values and can vary based on solvent, pH, and stereochemistry. Data is inferred from related structures.)

Mass Spectrometry (MS) for Fragment Analysis and Molecular Weight Confirmation

Mass spectrometry is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition. For the (3S,4S) stereoisomer, the molecular formula has been confirmed as C₁₁H₁₅NO₃, corresponding to a molecular weight of approximately 209.24 g/mol . chemimpex.comrsc.orgbiocompare.com

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. The fragmentation pattern of peptides containing the Ahppa residue has been studied, revealing characteristic losses. nih.gov For example, the fragmentation can involve cleavage of the amide bonds within a peptide, as well as characteristic losses from the Ahppa side chain. Understanding these fragmentation pathways is crucial for identifying the presence of Ahppa in unknown samples, such as in proteomics or metabolomics studies.

Circular Dichroism (CD) for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules and can be used to determine the absolute configuration of stereocenters and to study the secondary structure of peptides and proteins.

For a molecule like this compound, the phenyl chromophore can give rise to CD signals in the near-UV region (around 250-280 nm). The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the chiral centers adjacent to the chromophore. The specific optical rotation of the (3S,4S) enantiomer has been reported as [α]D²⁵ = -38.6 ± 2º (c=1 in MeOH), which is a measure of its chiroptical properties at a single wavelength. chemimpex.com A full CD spectrum would provide more detailed information about its stereochemistry. While specific CD spectra for the isolated this compound are not detailed in the provided search results, the technique is highly applicable for the stereochemical analysis of this compound and its derivatives.

X-ray Crystallography for Absolute Stereochemistry Determination and Complex Structures

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the absolute stereochemistry of chiral molecules such as this compound. This powerful method provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be elucidated. The ability to obtain single crystals of sufficient quality is a prerequisite for this analysis.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. For chiral molecules, the technique of anomalous dispersion is often employed to establish the absolute configuration. By using X-ray wavelengths near the absorption edge of a heavier atom in the structure (or by derivatizing the molecule to include one), small differences in the diffraction pattern (known as Bijvoet pairs) can be measured, which allows for the assignment of the correct enantiomer.

While dedicated crystallographic studies on the parent this compound are not extensively reported in publicly available literature, the principles of the technique are well-established. For instance, in the structural elucidation of natural products containing this moiety, such as stictamides, challenges like epimerization during acid hydrolysis have sometimes necessitated the analysis of derivatives to confirm the stereochemistry. nih.gov This highlights the critical role of X-ray crystallography in validating stereochemical assignments that may be ambiguous when using other methods like NMR spectroscopy alone. In other cases, X-ray crystallography has been used to confirm the stereochemistry of related amino acids after initial determination by methods like Mosher's amide analysis. usm.edu

The data obtained from an X-ray diffraction experiment is comprehensive, providing detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Below is an illustrative table of the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of a derivative of this compound.

Interactive Table: Hypothetical Crystallographic Data for a this compound derivative

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₁H₁₅NO₃ |

| Formula Weight | 209.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.78 |

| c (Å) | 18.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1062.5 |

| Z | 4 |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 100 |

| Reflections collected | 8450 |

| Independent reflections | 2180 |

| Refinement | |

| R-factor (%) | 4.2 |

| Goodness-of-fit | 1.05 |

This data provides the fundamental unit cell dimensions and symmetry of the crystal, alongside parameters related to the quality of the structural determination.

Furthermore, X-ray crystallography is invaluable for studying the three-dimensional structures of complexes where this compound acts as a ligand or is incorporated into a larger molecule. For example, when this amino acid is part of a peptide that binds to a biological target like an enzyme, co-crystallization of the complex can reveal the precise intermolecular interactions. These interactions, such as hydrogen bonds and van der Waals forces between the amino acid residue and the protein's active site, are crucial for understanding the basis of molecular recognition and designing more potent and selective therapeutic agents.

The detailed structural insights gained from X-ray crystallography are therefore indispensable for both the fundamental stereochemical characterization of this compound and for elucidating its role in the context of more complex biological systems.

Role of 4 Amino 3 Hydroxy 5 Phenylpentanoic Acid in Natural Product Chemistry and Biosynthesis Research

Identification and Isolation from Natural Sources (e.g., Marine Bacteria, Lichens)

The discovery of natural products containing the 4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) residue has spanned diverse ecological niches, from marine environments to terrestrial lichens. These findings underscore the widespread distribution of the biosynthetic machinery required to produce this unique amino acid.

Initial identification of AHPPA-containing compounds, known as ahpatinins, came from Streptomyces species, which are soil-dwelling bacteria. These compounds were recognized as new acid protease inhibitors. youtube.comnih.gov

In the terrestrial realm, lichens have also been found to produce AHPPA-bearing secondary metabolites. An extensive investigation of a new Sticta species of lichen led to the isolation of three novel compounds named stictamides A, B, and C. nih.govrsc.org These compounds were identified as inhibitors of matrix metalloproteinase 12 (MMP12). nih.govrsc.org The structural elucidation of the stictamides confirmed the presence of the AHPPA residue. nih.govrsc.org

The following table summarizes the key natural products containing the this compound residue, their sources, and their initially reported biological activities.

| Natural Product Family | Specific Compound(s) | Natural Source | Type of Organism | Reported Biological Activity |

| Ahpatinins | Ahpatinins | Streptomyces sp. | Bacterium | Acid protease inhibitors youtube.comnih.gov |

| Thalassospiramides | Thalassospiramide A, D, G | Thalassospira sp. | Marine Bacterium | Immunosuppressant, Calpain 1 protease inhibitors researchgate.net |

| Stictamides | Stictamide A, B, C | Sticta sp. | Lichen | MMP12 inhibitors nih.govrsc.org |

Biosynthetic Pathways of this compound-Containing Natural Products

The biosynthesis of natural products incorporating the this compound (AHPPA) moiety is a complex process orchestrated by large, multi-modular enzymatic assembly lines. Research into these pathways has primarily focused on the thalassospiramides, with the biosynthetic gene clusters for stictamides remaining less characterized.

The biosynthesis of thalassospiramides is governed by hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS-PKS) gene clusters. nih.govnih.gov Genomic analysis of thalassospiramide-producing microbes, including Tistrella mobilis and Thalassospira sp., has revealed homologous, yet distinct, gene clusters responsible for the synthesis of these lipopeptides. nih.gov These clusters, designated as ttm and ttb in Tistrella and ttc and ttt in Thalassospira, encode the enzymatic machinery for the assembly of the thalassospiramide backbone. nih.gov

A notable feature of these biosynthetic pathways is their "multitasking" nature, which gives rise to the structural diversity observed in the thalassospiramide family. nih.govnih.govnih.gov This diversity is achieved through mechanisms such as amino acid substrate channeling, as well as the skipping and iteration of enzymatic modules. nih.govnih.gov For instance, the thalassospiramide megasynthase possesses a variable number of modules, with six in Tistrella and seven in Thalassospira, which accounts for the production of different thalassospiramide congeners. nih.gov

In contrast, the specific biosynthetic gene clusters responsible for the production of stictamides in lichens have not yet been fully elucidated. While genome sequencing of various lichen species, including those from the genus Cladonia, has revealed a rich potential for secondary metabolite biosynthesis with numerous putative PKS and NRPS gene clusters, the specific cluster for stictamide biosynthesis in Sticta sp. has not been definitively identified and characterized. nih.govrsc.orgnih.govnih.govnih.gov

The table below provides a summary of the known biosynthetic gene clusters for AHPPA-containing natural products.

| Natural Product Family | Producing Organism | Gene Cluster Designation | Key Biosynthetic Features |

| Thalassospiramides | Tistrella mobilis KA081020-065 | ttm | Hybrid NRPS-PKS, 6 modules nih.gov |

| Tistrella bauzanensis TIO7329 | ttb | Hybrid NRPS-PKS, 6 modules nih.gov | |

| Thalassospira sp. CNJ-328 | ttc | Hybrid NRPS-PKS, 7 modules, multitasking nih.gov | |

| Thalassospira sp. TrichSKD10 | ttt | Hybrid NRPS-PKS, 7 modules, multitasking nih.gov | |

| Stictamides | Sticta sp. | Not yet identified | Likely involves NRPS and/or PKS machinery |

Chemical Synthesis of Natural Products Containing this compound as a Key Residue

The unique structural and stereochemical features of natural products containing the this compound (AHPPA) residue have made them attractive yet challenging targets for total chemical synthesis. Synthetic efforts have not only provided access to these molecules for further biological evaluation but have also spurred the development of novel synthetic methodologies.

Pepstatin Analogs

Pepstatin is a well-known aspartyl protease inhibitor that contains the unusual amino acid statine (B554654). The structural similarity of AHPPA to statine has led to the synthesis of pepstatin analogs where AHPPA is incorporated in place of statine. One study detailed the synthesis of such analogs, including a tripeptide with the sequence isovaleryl-L-valyl-(3S,4S)-AHPPA-L-alanine isoamylamide. nih.gov This compound was found to be a potent inhibitor of pepsin, demonstrating that AHPPA can effectively mimic the transition state of peptide bond hydrolysis targeted by aspartyl proteases. nih.gov The synthesis of these analogs relied on the preparation of optically pure N-protected AHPPA as a key building block. nih.gov

Stictamides and Thalassospiramides

The total synthesis of thalassospiramides has been a significant achievement in natural product synthesis. The first total synthesis in this family was of N-desmethyl thalassospiramide C. nih.govrsc.org A key challenge in the synthesis was the construction of the strained 12-membered depsipeptide ring. rsc.org The successful synthetic route provided not only the natural product but also enabled detailed crystallographic studies of its complex with cathepsin K, confirming its mode of action as a covalent inhibitor. nih.govrsc.org

While the total synthesis of stictamides has not been extensively reported in the literature, the isolation and structural elucidation of these molecules from Sticta sp. have laid the groundwork for future synthetic endeavors. nih.govrsc.org The synthesis of the AHPPA core itself is a crucial first step, and various methods for the stereoselective synthesis of this amino acid have been developed. nih.gov

Bestatin (B1682670) and Related Compounds

Bestatin is another important natural product that, while not containing AHPPA itself, features a structurally related α-hydroxy-β-amino acid. The synthesis of bestatin and its analogs has been a fertile ground for the development of stereoselective synthetic methods that are also applicable to the synthesis of AHPPA. Several strategies have been reported for the synthesis of bestatin, often employing a common precursor strategy that can also lead to other bioactive molecules. nih.gov For instance, one approach utilizes an α,β-unsaturated ester as a common precursor to generate the vicinal amino alcohol core of bestatin. nih.gov Another efficient route involves the proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine, which allows for the synthesis of bestatin, its diastereomer epibestatin, and (3S,4R)-4-Amino-3-hydroxy-5-phenylpentanoic acid. nih.gov These synthetic routes are valuable not only for producing bestatin and its analogs but also for providing access to the AHPPA building block for incorporation into other natural products or designed inhibitors. nih.govnih.gov

The following table highlights some of the key synthetic achievements related to these natural product classes.

| Natural Product/Analog | Key Synthetic Strategy | Precursor/Key Intermediate | Significance |

| Pepstatin Analog | Peptide coupling | N-Boc-(3S,4S)-AHPPA | Demonstrated AHPPA as a potent statine isostere nih.gov |

| N-Desmethyl Thalassospiramide C | Macrolactamization | Acyclic depsipeptide | First total synthesis in the thalassospiramide family nih.govrsc.org |

| Bestatin | Common precursor strategy | α,β-unsaturated ester | Versatile route to bestatin and other amino alcohols nih.gov |

| Bestatin/(3S,4R)-AHPPA | Proline-catalyzed α-hydroxylation | Aldehyde from D-phenylalanine | Stereoselective synthesis of bestatin and AHPPA nih.gov |

Future Perspectives and Emerging Research Avenues for 4 Amino 3 Hydroxy 5 Phenylpentanoic Acid

Development of Next-Generation Synthetic Methodologies

The synthesis of structurally complex amino acids like 4-amino-3-hydroxy-5-phenylpentanoic acid in an efficient and stereoselective manner remains a key area of research. Future developments are expected to focus on methodologies that offer improved yields, reduced environmental impact, and greater scalability.

Continuous-Flow Synthesis: The transition from batch to continuous-flow synthesis is a significant trend in the pharmaceutical and chemical industries. researchgate.net Flow chemistry offers numerous advantages, including enhanced safety, better process control, and the potential for seamless integration of reaction and purification steps. researchgate.netnih.gov The development of continuous-flow systems for the synthesis of γ-amino acid derivatives could enable the on-demand and scalable production of this compound, facilitating its broader application in research and development. researchgate.netnih.gov

Electrochemical and Photochemical Methods: Modern synthetic techniques such as electrochemistry and photochemistry are gaining traction for their ability to perform unique chemical transformations under mild conditions. smums.ac.ir Electrochemical methods have been explored for the synthesis of unnatural amino acids, offering a novel approach to creating diverse derivatives. smums.ac.ir The application of these methods to the synthesis of this compound could open up new avenues for creating analogs with unique properties.

One-Pot and Telescoped Reactions: To improve process efficiency and reduce waste, there is a growing interest in one-pot and telescoped reaction sequences, where multiple synthetic steps are performed in a single reaction vessel without the isolation of intermediates. nih.gov The development of such streamlined processes for the synthesis of this compound would be a significant step forward in making this compound more readily accessible. nih.gov

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Asymmetric Catalysis | High stereoselectivity, access to specific enantiomers. |

| Biocatalysis | Environmentally friendly, high specificity, mild reaction conditions. |

| Continuous-Flow Synthesis | Improved safety, scalability, and process control. researchgate.netnih.gov |

| Electrosynthesis | Novel chemical transformations, mild reaction conditions. smums.ac.ir |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. nih.gov |

Exploration of Undiscovered Biological Interactions and Targets

While this compound is a known component of some bioactive natural products, a vast landscape of its potential biological interactions remains to be explored. Future research will likely focus on identifying novel protein targets and elucidating the molecular mechanisms underlying its biological effects.

Known Biological Activity: The this compound residue is a key structural component of the stictamides, a class of natural products isolated from lichens. nih.govresearchgate.netsmums.ac.ir Stictamide A has been shown to be an inhibitor of Matrix Metalloproteinase 12 (MMP12), a protease implicated in various diseases, including cancer and chronic obstructive pulmonary disease. nih.govresearchgate.netsmums.ac.ir Docking studies suggest that stictamide A inhibits MMP12 through a non-zinc-binding mechanism, highlighting the importance of the this compound moiety in this interaction. nih.govresearchgate.net

Target Deconvolution and Identification: A major focus of future research will be to identify the direct molecular targets of this compound and its derivatives. Modern target deconvolution techniques, such as chemical proteomics and genetic screening approaches, can be employed to systematically screen for protein binding partners. nih.govnih.govbiocompare.commdpi.comrsc.org These methods can help to uncover previously unknown biological activities and provide a deeper understanding of the compound's mechanism of action.

Exploration of New Therapeutic Areas: Given its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, there is potential for this compound derivatives to have applications in neurology. Further investigation into its effects on neuronal signaling pathways and receptors is warranted. Additionally, its presence in protease inhibitors suggests potential applications in areas such as oncology, inflammation, and infectious diseases. nih.govresearchgate.netsmums.ac.ir

| Research Area | Potential Focus for this compound |

| Target Identification | Utilize chemical proteomics and genetic screens to find novel protein binders. nih.govnih.govbiocompare.commdpi.comrsc.org |

| Mechanism of Action | Elucidate how the compound exerts its effects at a molecular level. |

| Neurological Disorders | Investigate potential interactions with GABA receptors and other neuronal targets. |

| Oncology and Inflammation | Explore its role as a protease inhibitor beyond MMP12. nih.govresearchgate.netsmums.ac.ir |

Integration of Artificial Intelligence and Robotics in this compound Research

The convergence of artificial intelligence (AI), machine learning, and robotics is set to revolutionize drug discovery and development. These technologies can significantly accelerate the research and development pipeline for compounds like this compound.

AI-Driven Drug Design and Synthesis Planning: AI algorithms can be trained to predict the biological activity and physicochemical properties of novel derivatives of this compound. This can help to prioritize the synthesis of compounds with the highest potential for desired therapeutic effects. Furthermore, AI tools can assist in planning synthetic routes, identifying the most efficient and cost-effective ways to produce these molecules.

Machine Learning for Target Prediction: Machine learning models can be developed to predict potential biological targets for this compound based on its chemical structure and comparison to compounds with known targets. smums.ac.ir This can help to guide experimental work and accelerate the discovery of new therapeutic applications.

Robotics for High-Throughput Screening: Robotic platforms can be used to perform high-throughput screening of libraries of this compound derivatives against a wide range of biological targets. This automated approach allows for the rapid identification of lead compounds with desired activities and can significantly reduce the time and cost associated with early-stage drug discovery.

| Technology | Application in this compound Research |

| Artificial Intelligence | Design of novel analogs with improved properties and prediction of synthetic pathways. |

| Machine Learning | Prediction of biological targets and structure-activity relationships. smums.ac.ir |

| Robotics | High-throughput synthesis and screening of compound libraries. |

Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. The future of research on this compound will be greatly enhanced by partnerships between academia, industry, and research institutions.

Academia-Industry Partnerships: Collaborations between academic researchers, who often focus on fundamental discoveries, and pharmaceutical companies, with their expertise in drug development and commercialization, can accelerate the translation of promising research findings into new therapies.

Interdisciplinary Research Teams: The study of this compound can benefit from the expertise of chemists, biologists, pharmacologists, computational scientists, and clinicians working together. This interdisciplinary approach can provide a more comprehensive understanding of the compound's potential and facilitate its development.

Open Science and Data Sharing: Open-access platforms and data-sharing initiatives can foster collaboration and avoid duplication of effort. The sharing of synthetic protocols, biological data, and computational models related to this compound can create a more vibrant and efficient research ecosystem.

Q & A

Q. What analytical techniques are critical for determining the structure of Ahppa-containing peptides?

The structural elucidation of Ahppa derivatives relies on tandem mass spectrometry (MS/MS) and 2D NMR techniques. Key methods include:

- HMBC correlations to establish connectivity between amino acid subunits (e.g., linking the 4-(4-hydroxyphenyl)butyric acid residue to the Ahppa unit) .

- LC-MS to monitor methylation reactions (e.g., using TMSCHN₂ to distinguish carboxyl vs. amide groups) and identify derivatives via mass shifts (e.g., Δm/z = 68 for isoprenyl group loss) .

- HRMS and ESI-TOF for precise molecular weight determination, resolving ambiguities in fragment composition .

Q. How is the absolute configuration of Ahppa determined experimentally?

Advanced Marfey's method is employed using L- or D-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucine amide) derivatization:

- Hydrolysis and derivatization : Acid hydrolysis of the peptide followed by FDLA treatment generates diastereomers separable via LC-MS .

- Challenges : Epimerization during hydrolysis and overlapping retention times for 3S,4S vs. 3R,4S isomers require DL-FDLA analysis and "chiralization" protocols to infer stereochemistry .

Q. What synthetic strategies are used for stereoselective Ahppa synthesis?

Proline-catalyzed asymmetric β-hydroxylation is a key step:

- Aldehyde functionalization : D-phenylalanine-derived aldehydes undergo L-proline-catalyzed hydroxylation (70–85% yield) with high diastereoselectivity .

- Protection schemes : Oxazolidine formation (using 2,2-dimethoxypropane) and Boc protection prevent undesired side reactions during oxidation and coupling steps .

Advanced Research Questions

Q. How can molecular docking studies predict Ahppa's mechanism of MMP12 inhibition?

Computational protocols include:

- Zinc parameter optimization : Adjusting charges and polar hydrogens in AutoDock Vina to account for MMP12's catalytic zinc ion .

- Grid setup : A 26×24×26 ų grid centered on the zinc atom ensures accurate ligand placement in the S1' pocket .

- Key findings : Ahppa derivatives (e.g., stictamide A) inhibit MMP12 via non-zinc interactions, stabilized by hydrophobic residues (Phe237, Val235) rather than direct zinc chelation .

Q. How do researchers address contradictions in stereochemical assignments?

Discrepancies arise from hydrolysis-induced epimerization and solvent-dependent NMR signals. Solutions include:

- Statine database comparison : Matching NMR shifts (e.g., α-methyl ABX systems) to pre-established databases avoids degradation of labile natural products .

- Derivatization : Methylation or Fmoc-OSu treatment improves solubility in CDCl₃, enabling reliable NOE and coupling constant analysis .

Q. What methodologies ensure biological activity results are not confounded by cytotoxicity?

- Cell viability assays : Use alamarBlue™ to measure metabolic activity (ex/em: 560/590 nm) post-treatment. For stictamide A, no cytotoxicity was observed in U87-MG cells at ≤50 µM .

- Invasion assays : Matrigel-based migration tests confirm MMP12-specific effects. At 5 µM, stictamide A reduces invasion without affecting viability .

Q. How is enzyme selectivity profiled for Ahppa derivatives?

- Broad-spectrum screening : Test against 18+ proteases (e.g., BACE1, cathepsins) using fluorogenic substrates. Stictamide A showed MMP12 selectivity (IC₅₀ = 2.3 µM) over MMP2/9 (>10 µM) .

- Structural insights : The 4-(4-hydroxyphenyl)butyric acid subunit's placement in the S1' pocket exploits MMP12-specific hydrophobic interactions .

Methodological Challenges and Solutions

Q. What are the limitations of NMR in Ahppa analysis, and how are they mitigated?

- Solubility issues : Ahppa derivatives often require CDCl₃ for optimal NMR, but poor solubility necessitates methylated or Fmoc-protected analogs .

- Hydrogen bonding : CDCl₃ promotes inter-residue H-bonding, simplifying ABX system analysis for relative configuration determination .

Q. How are synthetic yields improved for complex Ahppa derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.